N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound characterized by the presence of difluorophenyl, phenoxymethyl, phenyl, and triazolyl groups
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the phenoxymethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the difluorophenyl group: This can be done using electrophilic aromatic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products through sulfanyl linkages under controlled conditions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure selectivity and efficiency.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Pharmaceuticals: The compound can be used in the development of new therapeutic agents, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with molecular targets through various pathways:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Disruption of cellular processes: It may interfere with cellular processes such as DNA replication or protein synthesis, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide include other triazole derivatives and difluorophenyl compounds. These compounds share structural similarities but may differ in their biological activity, stability, and reactivity. For example:
N-(3,4-difluorophenyl)benzenesulfonamide: This compound has a similar difluorophenyl group but differs in its sulfonamide linkage.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound features a thiourea linkage and trifluoromethyl groups, making it distinct in its reactivity and applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S/c24-19-12-11-16(13-20(19)25)26-22(30)15-32-23-28-27-21(14-31-18-9-5-2-6-10-18)29(23)17-7-3-1-4-8-17/h1-13H,14-15H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCNBVGGIANQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)F)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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